molecular formula C3H2N2O4 B3094375 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1257265-24-9

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B3094375
CAS No.: 1257265-24-9
M. Wt: 130.06
InChI Key: QINVTJSYBMDSPK-UHFFFAOYSA-N
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Description

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1257265-24-9) is a high-purity heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery research . With the molecular formula C3H2N2O4 and a molecular weight of 130.06 g/mol, this compound features a unique five-membered 1,2,4-oxadiazole ring system that serves as a privileged scaffold for designing novel therapeutic agents . Its structure, which incorporates both a carboxylic acid group and an oxygen atom in the ring, allows it to act as a key bioisostere, effectively replacing ester and amide functional groups to enhance metabolic stability and modulate the physicochemical properties of lead compounds . This reagent is extensively utilized as a synthetic intermediate for constructing more complex molecules and generating diverse chemical libraries for biological screening . Its core structure is associated with a broad spectrum of pharmacological activities observed in 1,2,4-oxadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties . The carboxylic acid functionality is particularly valuable, as it enables the molecule to form critical hydrogen bonds and salt bridges with active sites of biological targets, such as enzymes and receptors. This has been exploited in the design of potent inhibitors, with research examples showing low nanomolar affinity for targets like the SARS-CoV-2 main protease (Mpro) and histone deacetylase 6 (HDAC6) . The compound is offered for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-oxo-4H-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O4/c6-2(7)1-4-3(8)9-5-1/h(H,6,7)(H,4,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINVTJSYBMDSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of an amidoxime with a carboxylic acid chloride under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring participates in nucleophilic substitution due to its electron-deficient nature. Key reactions include:

  • Nitrogen-based substitutions : The N1 and N2 positions undergo nucleophilic attack with amines or alkoxides. For example, reaction with primary amines yields 3-carboxamide derivatives under basic conditions .

  • Halogenation : Treatment with phosphorus oxychloride or thionyl chloride converts the carboxylic acid group to an acyl chloride intermediate, enabling subsequent nucleophilic displacement .

Table 1: Substituent Effects on Nucleophilic Substitution

Substitution SiteReagentProductYield (%)Reference
N1Methylamine3-(Methylcarbamoyl) derivative78
N2Ethanol3-Ethoxycarbonyl derivative65
Carboxylic acidSOCl₂Acyl chloride intermediate92

Amidation and Esterification

The carboxylic acid group facilitates classical acid-derived reactions:

  • Amidation : Coupling with amines using EDCl/HOBt yields carboxamides. For instance, condensation with benzylamine produces 3-benzylcarbamoyl-1,2,4-oxadiazole with 85% efficiency .

  • Esterification : Reaction with alcohols under acidic conditions (e.g., H₂SO₄ in methanol) forms methyl or ethyl esters, crucial for prodrug development .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes controlled ring-opening and re-cyclization:

  • Thermal cyclization : Heating with amidoximes forms fused bicyclic structures via heterocyclization .

  • Acid-mediated ring-opening : Treatment with concentrated HCl cleaves the oxadiazole ring to generate α-keto amides, confirmed by NMR studies .

Key Reaction Pathway:

Cyclization Amidoxime+OxadiazoleΔBicyclic derivative[2]\text{Cyclization }\text{Amidoxime}+\text{Oxadiazole}\xrightarrow{\Delta}\text{Bicyclic derivative}\quad[2]

Oxidative and Reductive Transformations

  • Oxidation : The oxadiazole ring resists oxidation, but the acetic acid side chain can be oxidized to α-keto derivatives using KMnO₄ under acidic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole analog, altering bioactivity .

Stability and Reactivity Trends

  • pH-dependent hydrolysis : The oxadiazole ring hydrolyzes in strong acids (pH <2) or bases (pH >12), forming open-chain intermediates .

  • Thermal stability : Decomposes above 250°C, confirmed by TGA analysis.

Scientific Research Applications

Chemistry: 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential as an anti-infective agent, with activity against bacteria, viruses, and parasites. It is also being investigated for its anticancer properties, particularly in inhibiting enzymes involved in DNA synthesis .

Industry: In the materials science field, oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs), corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. For example, it can inhibit thymidylate synthetase, preventing DNA synthesis and thereby exerting anticancer effects . The compound’s ability to form hydrogen bonds with biological targets enhances its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties of Selected Oxadiazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Pharmacological Use References
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid 1257265-24-9 C₃H₂N₂O₄ 130.06 1,2,4-oxadiazole, 5-oxo, COOH Angiotensin II antagonist (e.g., azilsartan)
4-Amino-1,2,5-oxadiazole-3-carboxylic acid 2-oxide 300586-80-5 C₃H₂N₃O₄ 144.06 1,2,5-oxadiazole, 4-amino, 2-oxide, COOH Not explicitly stated; potential precursor for explosives or agrochemicals
4-Oxo-1,2,5-oxadiazole-3-carboxylic acid 66313-36-8 C₃H₂N₂O₄ 130.06 1,2,5-oxadiazole, 4-oxo, COOH Research applications (e.g., enzyme inhibition studies)
5-(2,3,5-Trifluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid 1477942-70-3 C₉H₄F₃N₂O₃ 248.14 1,2,4-oxadiazole, aryl-F, COOH Kinase inhibitor intermediates

Key Observations :

Ring Substitution: The target compound contains a 1,2,4-oxadiazole ring, whereas analogs like 4-oxo-1,2,5-oxadiazole-3-carboxylic acid (CAS 66313-36-8) have a 1,2,5-oxadiazole core. This difference alters electronic distribution and steric interactions, impacting binding to biological targets .

Biological Activity

5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom alongside a carboxylic acid group, endows it with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications.

Target Interactions

The compound exhibits activity against various pathogens including bacteria, viruses, and parasites. Its mechanism of action primarily involves the interaction with specific enzymes and proteins that are crucial for the survival and replication of these pathogens. For instance, 1,2,4-oxadiazoles have been synthesized as anti-infective agents due to their ability to inhibit key enzymatic pathways in microbial cells.

Biochemical Pathways

Research indicates that this compound can modulate oxidative stress responses and apoptosis pathways. By influencing signaling molecules involved in these processes, the compound can alter gene expression and metabolic pathways within cells. It has been shown to upregulate antioxidant enzymes, enhancing cellular defense against reactive oxygen species (ROS).

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against various bacterial strains and has been evaluated for its potential as an anti-leishmanial agent. The structure allows for interactions that disrupt essential cellular functions in these pathogens.

Anticancer Potential

Recent research highlights the anticancer properties of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) by activating caspase-dependent pathways. The compound's ability to trigger mitochondrial dysfunction is particularly noteworthy; it leads to increased levels of early and late apoptotic cells when tested at various concentrations .

Cytotoxicity Evaluation

A study investigating the cytotoxic effects of oxadiazole derivatives found that certain modifications to the oxadiazole ring significantly enhanced their anticancer activity. For example, compounds with specific substituents showed median inhibitory concentrations (IC50) as low as 7 µM against tumor cells . The mechanism involved increased activation of caspases and disruption of mitochondrial membrane potential.

Apoptosis Induction

In another study focusing on the apoptotic effects of a derivative containing the oxadiazole moiety, results indicated a significant increase in apoptotic cell populations at higher concentrations (10 µM), demonstrating its potential for inducing programmed cell death in cancer treatment .

Comparison with Related Compounds

Compound TypeBiological ActivityIC50 (µM)
1,2,3-OxadiazoleModerate antibacterial15 - 30
1,2,5-OxadiazoleAntiviral10 - 25
5-Oxo-2,5-dihydro-1,2,4-oxadiazole Antimicrobial & Anticancer 7

The comparison illustrates that this compound exhibits superior biological activity relative to other oxadiazole derivatives due to its unique structural properties .

Q & A

Q. What are the established synthetic routes for 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid and its derivatives?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, bromination of styryl oxadiazoles followed by dehydrobromination using sodium amide in liquid ammonia (NaNH₂/NH₃ at -70°C to -60°C) yields 5-arylethynyl-1,2,4-oxadiazoles, albeit with moderate yields (32–54%) . Challenges include side reactions under basic conditions, such as reduction to styryl oxadiazoles, necessitating precise temperature control.

Q. What analytical methods are used to characterize this compound?

Exact mass spectrometry is critical for structural confirmation. The compound’s derivatives, such as 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, have an exact mass of 220.046269 (calculated via high-resolution mass spectrometry), which aids in distinguishing regioisomers or impurities . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further elucidate functional groups and regiochemistry.

Q. What biological activities are associated with this compound class?

1,2,4-Oxadiazoles are pharmacologically versatile. For example, derivatives like 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid inhibit E. coli DNA gyrase (IC₅₀ = 1.2 µM) and topoisomerase IV, suggesting antibacterial potential . Other derivatives, such as Azilsartan (a biphenyl-methylbenzimidazole-oxadiazole hybrid), target metabolic syndrome via PPAR agonism .

Advanced Research Questions

Q. How can synthetic yields of 5-arylethynyl-1,2,4-oxadiazoles be optimized?

The low yields (9–54%) in NaNH₂/NH₃ systems highlight challenges in dehydrobromination. Alternative bases (e.g., LiN(i-Pr)₂ or t-BuOK) and non-polar solvents (THF) may reduce side reactions. Reaction monitoring via TLC or HPLC can identify intermediates for kinetic control. For electron-deficient substrates (e.g., para-bromophenyl derivatives), electrophilic activation with Brønsted superacids (CF₃SO₃H) or Lewis acids (AlCl₃) could stabilize reactive intermediates .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., fluorine) on the aryl ring enhance DNA gyrase inhibition .
  • Hydrophobic substituents (e.g., biphenylmethyl groups) improve PPAR binding affinity in metabolic syndrome therapeutics .
  • Carboxylic acid moieties are critical for metal coordination in enzyme active sites, as seen in metalloproteinase inhibitors .

Q. How to resolve contradictions in biological assay data for oxadiazole derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or off-target effects. For example, PPAR agonists in metabolic syndrome studies may show variability due to differential tissue distribution . Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and metabolomics profiling can validate target specificity .

Q. What computational tools support the design of novel oxadiazole-based inhibitors?

Docking studies (AutoDock Vina, Schrödinger Suite) predict binding modes to targets like DNA gyrase . Molecular dynamics simulations assess stability of ligand-protein complexes under physiological conditions. QSAR models can prioritize substituents for synthesis based on electronic (Hammett σ) and steric (Taft ES) parameters .

Q. Methodological Notes

  • Synthesis : Prioritize regioselective cyclization using microwave-assisted heating to reduce reaction times.
  • Characterization : Combine HRMS with 2D NMR (e.g., HSQC, HMBC) for unambiguous structural assignment.
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for gyrase inhibition) and dose-response curves to quantify potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 2
5-Oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid

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